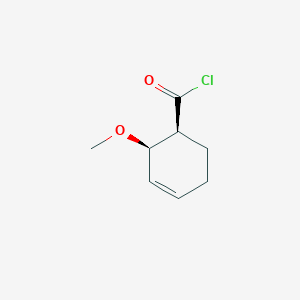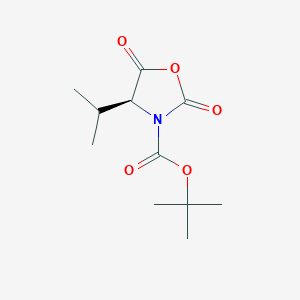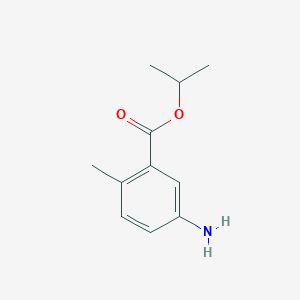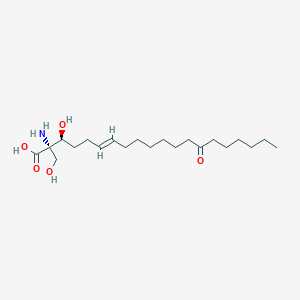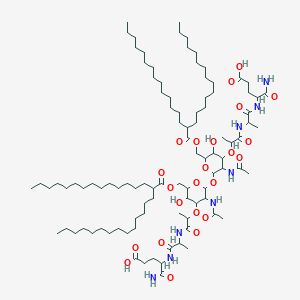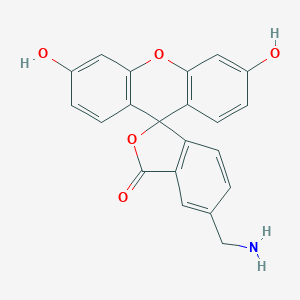
5-(Aminomethyl)fluorescein
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Aminomethyl)fluorescein (5-AMF) is a fluorescent dye that has gained popularity in scientific research due to its unique properties. It is a derivative of fluorescein, a commonly used fluorescent dye, and is known for its high quantum yield, photostability, and pH sensitivity. In
Mecanismo De Acción
The mechanism of action of 5-(Aminomethyl)fluorescein involves the excitation of the dye by a light source, which causes it to emit fluorescence. The fluorescence emission is dependent on the pH of the environment, with a higher pH resulting in a higher fluorescence emission. This property of 5-(Aminomethyl)fluorescein has been exploited to study the pH of different cellular compartments.
Efectos Bioquímicos Y Fisiológicos
5-(Aminomethyl)fluorescein has been shown to have minimal biochemical and physiological effects on cells and tissues. It has been used in various studies without affecting the viability or function of cells. However, it is important to note that the concentration of 5-(Aminomethyl)fluorescein used in experiments should be optimized to minimize any potential effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 5-(Aminomethyl)fluorescein in lab experiments is its high quantum yield and photostability, which allows for long-term imaging of cells and tissues. Additionally, 5-(Aminomethyl)fluorescein is pH-sensitive, which allows for the study of pH changes in different cellular compartments. However, one limitation of using 5-(Aminomethyl)fluorescein is its pH sensitivity, which can make it difficult to use in experiments where the pH needs to be controlled.
Direcciones Futuras
There are several future directions for the use of 5-(Aminomethyl)fluorescein in scientific research. One potential direction is the development of new derivatives of 5-(Aminomethyl)fluorescein with different pH sensitivities or spectral properties. Additionally, 5-(Aminomethyl)fluorescein could be used in combination with other fluorescent dyes to study multiple parameters simultaneously. Finally, 5-(Aminomethyl)fluorescein could be used in vivo to study pH changes in different tissues and organs.
Conclusion:
In conclusion, 5-(aminomethyl)fluorescein is a fluorescent dye that has gained popularity in scientific research due to its unique properties. It is pH-sensitive, photostable, and has been used to study various cellular processes. The synthesis method of 5-(Aminomethyl)fluorescein is well-established, and it has minimal biochemical and physiological effects on cells and tissues. While there are limitations to its use, there are several future directions for the use of 5-(Aminomethyl)fluorescein in scientific research.
Métodos De Síntesis
The synthesis of 5-(Aminomethyl)fluorescein involves the reaction of 5-carboxyfluorescein with formaldehyde and ammonium chloride. The resulting product is 5-(aminomethyl)fluorescein, which can be purified using different methods such as column chromatography or recrystallization. The synthesis method of 5-(Aminomethyl)fluorescein is well-established and has been used in various studies.
Aplicaciones Científicas De Investigación
5-(Aminomethyl)fluorescein has been widely used in scientific research due to its fluorescent properties. It has been used as a probe to study the pH of different cellular compartments, including the endoplasmic reticulum, Golgi apparatus, and lysosomes. It has also been used to study the dynamics of protein-protein interactions, protein-DNA interactions, and RNA localization. Additionally, 5-(Aminomethyl)fluorescein has been used to study the uptake and trafficking of nanoparticles in cells.
Propiedades
Número CAS |
138588-53-1 |
|---|---|
Nombre del producto |
5-(Aminomethyl)fluorescein |
Fórmula molecular |
C21H15NO5 |
Peso molecular |
361.3 g/mol |
Nombre IUPAC |
6-(aminomethyl)-3',6'-dihydroxyspiro[2-benzofuran-3,9'-xanthene]-1-one |
InChI |
InChI=1S/C21H15NO5/c22-10-11-1-4-15-14(7-11)20(25)27-21(15)16-5-2-12(23)8-18(16)26-19-9-13(24)3-6-17(19)21/h1-9,23-24H,10,22H2 |
Clave InChI |
FKQRDXNGJULUOJ-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1CN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
SMILES canónico |
C1=CC2=C(C=C1CN)C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O |
Otros números CAS |
138588-53-1 |
Sinónimos |
5-(aminomethyl)fluorescein 5-AMFL |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



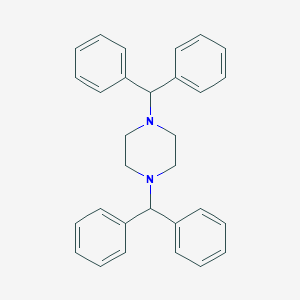
![(E)-4-[2-hydroxy-2-[3-hydroxy-4-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]pentan-2-yl]-5,6-dimethyloxan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B141082.png)
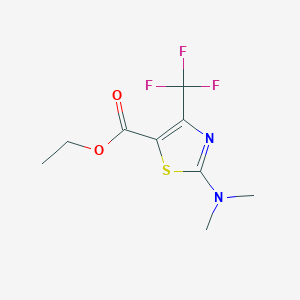
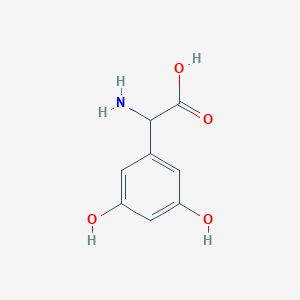
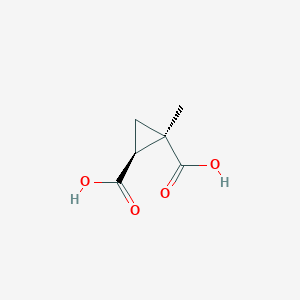
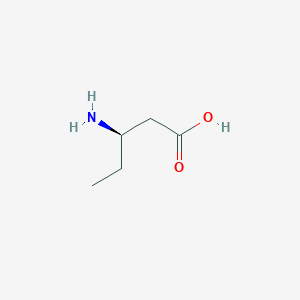
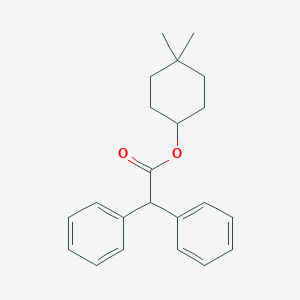

![1-(1,4-Dioxaspiro[4.5]decan-8-yl)piperidine](/img/structure/B141099.png)
